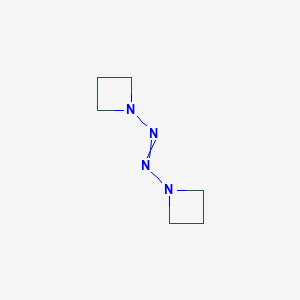
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a chlorine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring . The chlorination of the cyclopropane ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the cyclopropanation and chlorination reactions, providing better control over reaction parameters and improving yield .
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Elimination Reactions: Treatment with strong bases can lead to the formation of alkenes through elimination of the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted cyclopropane derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and carboxylate ester group can participate in nucleophilic and electrophilic interactions, respectively, influencing various biochemical pathways . The compound’s ability to form stable intermediates and transition states makes it a valuable tool in mechanistic studies and drug design .
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,2R)-2-phenylcyclopropane-1-carboxylate: Similar structure but with a phenyl group instead of a chlorine atom.
Methyl (1S,2R)-2-bromocyclopropane-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl (1S,2R)-2-fluorocyclopropane-1-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of a chlorine atom, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
65475-64-1 |
|---|---|
Molecular Formula |
C5H7ClO2 |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H7ClO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3/t3-,4-/m1/s1 |
InChI Key |
UWSSTAIBFVJLAS-QWWZWVQMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1Cl |
Canonical SMILES |
COC(=O)C1CC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

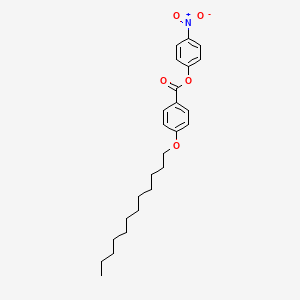
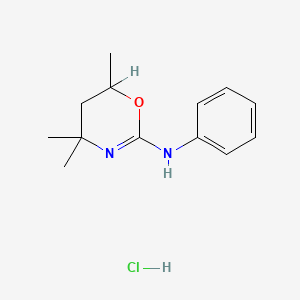
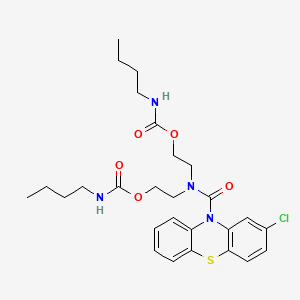

![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
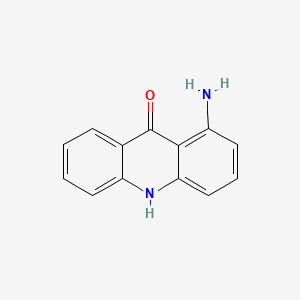


![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)


